2-Bromo-5-methoxybenzene-1,4-diol
CAS No.:
Cat. No.: VC14257771
Molecular Formula: C7H7BrO3
Molecular Weight: 219.03 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H7BrO3 |
|---|---|
| Molecular Weight | 219.03 g/mol |
| IUPAC Name | 2-bromo-5-methoxybenzene-1,4-diol |
| Standard InChI | InChI=1S/C7H7BrO3/c1-11-7-3-5(9)4(8)2-6(7)10/h2-3,9-10H,1H3 |
| Standard InChI Key | UULJVMWZTSKTGG-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=C(C(=C1)O)Br)O |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
2-Bromo-5-methoxybenzene-1,4-diol is systematically named as 2-bromo-5-methoxyhydroquinone, reflecting its substitution pattern on the benzene ring. The compound’s molecular structure features a hydroxyl group at positions 1 and 4, a methoxy group at position 5, and a bromine atom at position 2 (Figure 1). This arrangement confers distinct electronic and steric properties, influencing its reactivity in substitution and coupling reactions.
Table 1: Key Physicochemical Properties of 2-Bromo-5-methoxybenzene-1,4-diol
| Property | Value | Source |
|---|---|---|
| CAS Number | 174769-28-9 | |
| Molecular Formula | ||
| Molecular Weight | 219.033 g/mol | |
| Exact Mass | 217.958 g/mol | |
| Topological Polar Surface Area (TPSA) | 49.69 Ų | |
| LogP (Partition Coefficient) | 1.87 |
The compound’s relatively high LogP value indicates moderate lipophilicity, suggesting favorable membrane permeability in biological systems. Its polar surface area, driven by two hydroxyl groups and a methoxy substituent, further influences solubility and hydrogen-bonding capacity.
Synthesis and Manufacturing
Industrial Production
Commercial suppliers such as Chemsrc (Product Code: 1272331) list 2-bromo-5-methoxybenzene-1,4-diol as a research chemical, indicating small-scale production for specialized applications . Industrial-scale synthesis would require optimization of reaction conditions to enhance yield and purity, particularly in controlling regioselectivity during bromination.
Applications in Organic Synthesis
Pharmaceutical Intermediates
Brominated hydroquinones are pivotal in constructing bioactive molecules. For example, the structurally related 2-bromo-6-methoxybenzene-1,4-diol (CAS 61654-67-9) is a key intermediate in synthesizing Endophenazine B, an antibiotic with activity against Gram-positive bacteria. By analogy, 2-bromo-5-methoxybenzene-1,4-diol may serve in preparing analogs of antimicrobial or antitumor agents, leveraging its bromine atom for further functionalization via Suzuki-Miyaura or Buchwald-Hartwig couplings.
Materials Chemistry
The compound’s phenolic hydroxyl groups make it a candidate for polymer synthesis, such as epoxy resins or polybenzoxazines. Bromine’s presence could also enable flame-retardant modifications in material science applications.
Research Findings and Emerging Directions
Reactivity Studies
Preliminary studies on analogous bromohydroquinones reveal susceptibility to electrophilic aromatic substitution at positions ortho and para to existing substituents. For instance, nitration of 2-bromo-5-methoxybenzene-1,4-diol could yield nitro derivatives for explosive precursors or dyes.
Biological Activity
While direct biological data for this compound are lacking, its structural similarity to bioactive hydroquinones suggests potential antioxidant or cytotoxic properties. Further studies could explore its efficacy in scavenging free radicals or inhibiting tyrosine kinases.
Challenges and Future Prospects
Synthetic Challenges
Achieving high regioselectivity in bromination remains a hurdle, as competing reactions may yield isomers or polybrominated byproducts. Advanced catalytic systems or directing groups could address this issue.
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